Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid
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Overview
Description
Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid is an organic compound with the chemical formula C17H30O2. It is a solid with a white or light yellow crystalline form and is soluble in most organic solvents . This compound is often used as a catalyst or intermediate in organic synthesis reactions and has applications in the field of medicine .
Preparation Methods
The preparation of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid typically involves a multi-step synthetic route. One common method includes the initial synthesis of trans-4-(4’-butylcyclohexyl)cyclohexanol, followed by an acidification reaction under appropriate conditions to obtain the target product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst or intermediate in organic synthesis reactions.
Biology: It serves as a building block for drug molecules and other biologically active compounds.
Medicine: The compound is utilized in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, it generally acts by modifying the chemical environment or participating in chemical reactions that lead to the desired outcome. For instance, as a catalyst, it facilitates the conversion of reactants to products by lowering the activation energy of the reaction.
Comparison with Similar Compounds
Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid can be compared with similar compounds such as:
Trans-4-tert-Butylcyclohexanol: This compound has a similar structure but differs in its functional groups and chemical properties.
4-tert-Butylcyclohexyl acetate: Used as a fragrance ingredient, it has different applications compared to this compound.
The uniqueness of this compound lies in its specific structure and functional groups, which make it suitable for particular chemical reactions and applications that other similar compounds may not be able to perform as effectively.
Properties
IUPAC Name |
4-(4-butylcyclohexyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h13-16H,2-12H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKCCZSKCZRZST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364825 |
Source
|
Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89111-63-7 |
Source
|
Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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